ethyl (Z)-3-(4-acetamidophenyl)-2-cyanoprop-2-enoate
Description
Properties
CAS No. |
6629-53-4 |
|---|---|
Molecular Formula |
C14H14N2O3 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
ethyl (Z)-3-(4-acetamidophenyl)-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C14H14N2O3/c1-3-19-14(18)12(9-15)8-11-4-6-13(7-5-11)16-10(2)17/h4-8H,3H2,1-2H3,(H,16,17)/b12-8- |
InChI Key |
CPLWLQOLZIZSLD-WQLSENKSSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=C(C=C1)NC(=O)C)/C#N |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)NC(=O)C)C#N |
Origin of Product |
United States |
Contextual Overview of Cyanoacrylate Derivatives in Advanced Chemical Research
Cyanoacrylate derivatives are a versatile class of compounds, best known as the primary components in fast-acting adhesives, often referred to as "super glues". pcbiochemres.com Their defining characteristic is the cyanoacrylate group (CH2=C(CN)COO-), which undergoes rapid anionic polymerization in the presence of weak bases like water or alcohols. pcbiochemres.com This polymerization process forms long, strong polymer chains, resulting in the powerful adhesive properties for which these compounds are renowned. pcbiochemres.com
The applications of cyanoacrylates extend far beyond household use, with significant roles in industrial, medical, and forensic fields. pcbiochemres.comwho.int Industrially, they are used in manufacturing electronics, scientific instruments, and sports equipment due to their strong bonding capabilities. who.int In the medical field, their ability to bond to tissues in the presence of moisture has led to their development as biocompatible tissue adhesives for wound closure, serving as an alternative to traditional sutures. nih.govresearchgate.net Different alkyl chain cyanoacrylates, such as butyl and octyl cyanoacrylate, have been developed to enhance biocompatibility and reduce the production of cytotoxic byproducts during degradation. mdpi.com Furthermore, in forensics, the fumes of ethyl cyanoacrylate are used to develop latent fingerprints on non-porous surfaces. wikipedia.org
The true strength of cyanoacrylate chemistry lies in its adaptability. The properties of the resulting polymer can be precisely tailored by modifying the ester group or by substituting other parts of the molecule. nih.govresearchgate.net This has opened up extensive research into creating derivatives with specific characteristics, such as improved flexibility, biocompatibility, or thermal stability, for advanced applications in fields like drug delivery, self-healing materials, and nanotechnology. nih.govfrontiersin.orgresearchgate.net
Significance of the Acetamidophenyl Moiety in the Chemical Compound S Structure Function Paradigm
The inclusion of the acetamidophenyl group introduces several key characteristics that can modify the standard cyanoacrylate structure-function paradigm:
Polarity and Hydrogen Bonding : The amide group in the acetamidophenyl moiety is polar and capable of participating in hydrogen bonding. fiveable.mepatsnap.com This can influence the compound's solubility, its interaction with various substrates, and the intermolecular forces within the resulting polymer, potentially affecting its mechanical properties.
Electronic Effects : The phenyl ring and the acetamido group can exert electronic effects on the cyanoacrylate's reactive double bond. This can modulate the rate and nature of the polymerization reaction compared to simpler alkyl cyanoacrylates.
Potential for Biological Interaction : The acetamide (B32628) functional group is found in many biologically active molecules and pharmaceuticals. fiveable.me Its presence suggests that polymers derived from this monomer could have unique interactions with biological systems, a key area of interest for developing new biomaterials. For instance, p-Acetoxyacetanilide, a related compound, is known as an intermediate in the synthesis of analgesics. cymitquimica.com
The functionalization of a core chemical structure with specific groups to impart new properties is a fundamental concept in organic chemistry. pressbooks.pub The acetamidophenyl group in this context is expected to "functionalize" the ethyl cyanoacrylate monomer, affording it a unique set of physical and chemical properties. pressbooks.pub
Current Research Landscape and Unexplored Avenues for the Chemical Compound
Knoevenagel Condensation Approaches
The Knoevenagel condensation is the most prevalent and efficient method for the synthesis of Ethyl 3-(4-acetamidophenyl)-2-cyanoacrylate. This reaction involves the base-catalyzed condensation of 4-acetamidobenzaldehyde (B92706) with ethyl cyanoacetate (B8463686), leading to the formation of the desired α,β-unsaturated product.
Catalyst Systems and Their Mechanistic Roles in Condensation Reactions
A range of catalysts can be employed to facilitate the Knoevenagel condensation for the synthesis of Ethyl 3-(4-acetamidophenyl)-2-cyanoacrylate. These catalysts are typically basic in nature and play a crucial role in activating the methylene (B1212753) group of ethyl cyanoacetate.
Commonly used catalysts include primary, secondary, and tertiary amines, ammonium (B1175870) salts, and Lewis acids in combination with amines. caribjscitech.com Piperidine (B6355638), a secondary amine, is a frequently utilized catalyst. acs.orgresearchgate.netsemanticscholar.orgnih.gov Its catalytic activity stems from its ability to act as a base, deprotonating the ethyl cyanoacetate to form a reactive enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of 4-acetamidobenzaldehyde. The reaction proceeds through an iminium ion intermediate, which is formed by the reaction of piperidine with the aldehyde. acs.orgresearchgate.netsemanticscholar.orgnih.gov The subsequent elimination of a water molecule yields the final product.
Other effective catalysts include diisopropylethylammonium acetate (B1210297) (DIPEAc), which has been shown to produce high yields of cyanoacrylates in shorter reaction times. scielo.org.mxjmcs.org.mx The use of ionic liquids as catalysts has also been explored, offering environmental benefits due to their potential for reuse. scielo.org.mx Solid-supported catalysts, such as amines or bases immobilized on solid supports, offer advantages in terms of ease of separation and catalyst recycling. researchgate.net
The general mechanism for the base-catalyzed Knoevenagel condensation is as follows:
Deprotonation: The basic catalyst removes a proton from the α-carbon of ethyl cyanoacetate, forming a resonance-stabilized carbanion (enolate).
Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of 4-acetamidobenzaldehyde, forming an alkoxide intermediate.
Protonation: The alkoxide intermediate is protonated by the conjugate acid of the catalyst or the solvent to form a β-hydroxy ester.
Dehydration: The β-hydroxy ester undergoes dehydration, typically facilitated by the catalyst, to form the final α,β-unsaturated product, Ethyl 3-(4-acetamidophenyl)-2-cyanoacrylate.
The choice of catalyst can influence the reaction rate and yield, with stronger bases generally leading to faster reactions. However, very strong bases can also promote side reactions, so a careful selection is necessary.
Optimization of Reaction Parameters for Enhanced Yield and Selectivity
To maximize the yield and selectivity of Ethyl 3-(4-acetamidophenyl)-2-cyanoacrylate synthesis, several reaction parameters can be optimized. These include the choice of solvent, reaction temperature, and the molar ratio of reactants and catalyst.
Solvent: The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents like dimethylformamide (DMF) and acetonitrile, as well as alcohols like ethanol (B145695) and methanol, are commonly used. researchgate.netmdpi.com In some cases, the reaction can be carried out under solvent-free conditions, which aligns with the principles of green chemistry. mdpi.com The optimal solvent will depend on the specific catalyst used and the desired reaction conditions.
Temperature: The reaction temperature is another critical parameter. The Knoevenagel condensation is often carried out at elevated temperatures, such as refluxing in ethanol, to increase the reaction rate. nih.gov However, excessively high temperatures can lead to side reactions and decomposition of the product. Optimization studies are necessary to determine the ideal temperature for a given catalyst and solvent system to achieve a balance between reaction rate and product purity.
Reactant and Catalyst Molar Ratios: The stoichiometry of the reactants and the amount of catalyst used are crucial for achieving high yields. Typically, a slight excess of ethyl cyanoacetate may be used to ensure complete conversion of the aldehyde. The catalyst concentration is also a key factor; while a higher catalyst concentration can increase the reaction rate, it can also lead to an increase in side products. Therefore, the optimal catalyst loading needs to be determined experimentally.
A summary of typical reaction conditions for the synthesis of related cyanoacrylates is presented in the table below.
| Aldehyde | Catalyst | Solvent | Temperature | Yield |
| 3-Bromobenzaldehyde | Triethylamine | Ethanol | Reflux | Not specified |
| Benzaldehyde | DIPEAc | Hexane (B92381) | Reflux | 91% |
| 4-Methoxybenzaldehyde | DIPEAc | Hexane | Reflux | 96% |
This table presents data for similar reactions and is intended to provide a general understanding of the reaction conditions. jmcs.org.mxnih.gov
Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles to the synthesis of Ethyl 3-(4-acetamidophenyl)-2-cyanoacrylate aims to reduce the environmental impact of the process. Key strategies include the use of greener solvents, alternative energy sources, and catalyst systems that are more environmentally benign.
Greener Solvents: Efforts have been made to replace traditional volatile organic solvents with more environmentally friendly alternatives. Water is an ideal green solvent, and some Knoevenagel condensations can be performed in aqueous media. rsc.org The use of bio-renewable solvents is also an area of active research. scirp.orgnrel.gov
Alternative Energy Sources: Microwave irradiation and ultrasound have been investigated as alternative energy sources to conventional heating. researchgate.net These methods can often lead to significantly shorter reaction times, higher yields, and reduced energy consumption. sciensage.info The use of solar energy is another emerging green approach. rsc.org
Catalyst Selection: The development of reusable and non-toxic catalysts is a key aspect of green synthesis. Heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, are particularly attractive. researchgate.net Biocatalysts and naturally derived catalysts, such as those from lemon juice, are also being explored. rsc.org Solvent-free reactions, where the reactants themselves act as the reaction medium, represent an ideal green chemistry approach by eliminating the need for any solvent. mdpi.com
Alternative Synthetic Strategies and Precursor Chemistry
While the Knoevenagel condensation is the primary route for the synthesis of Ethyl 3-(4-acetamidophenyl)-2-cyanoacrylate, other synthetic strategies could potentially be employed.
One alternative approach could involve a three-component reaction mediated by cyanuric chloride, which combines a domino Knoevenagel reaction, hydration, and esterification in a single pot under metal-free and solvent-free conditions. rsc.org Another possibility is the reaction of 4-acetamidobenzaldehyde with pre-formed metal enolates of ethyl cyanoacetate.
The key precursors for the standard synthesis are 4-acetamidobenzaldehyde and ethyl cyanoacetate. 4-Acetamidobenzaldehyde can be prepared by the acetylation of 4-aminobenzaldehyde. Ethyl cyanoacetate is a commercially available reagent.
Advanced Purification Techniques for High-Purity Research Material
Obtaining high-purity Ethyl 3-(4-acetamidophenyl)-2-cyanoacrylate is crucial for its use in research and other applications. Standard purification techniques include recrystallization and column chromatography.
Recrystallization: This is a common method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent, and upon cooling, the desired compound crystallizes out, leaving impurities in the solution. The choice of solvent is critical for effective purification.
Column Chromatography: This technique is used to separate components of a mixture based on their differential adsorption onto a stationary phase. For the purification of Ethyl 3-(4-acetamidophenyl)-2-cyanoacrylate, silica (B1680970) gel is a common stationary phase, and a mixture of non-polar and polar solvents, such as hexane and ethyl acetate, is used as the mobile phase. researchgate.net The polarity of the eluent can be gradually increased to effectively separate the product from any unreacted starting materials or byproducts. It is important to note that the acidic nature of silica gel can sometimes cause the polymerization of cyanoacrylates, so the use of acidified solvents may be necessary to prevent this. researchgate.net
For achieving very high purity, a combination of these techniques may be employed. For instance, an initial purification by column chromatography can be followed by recrystallization to obtain a highly pure product suitable for research applications. The purity of the final compound is typically confirmed by analytical techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.
Computational and Theoretical Investigations of Molecular Properties
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively for medium to large-sized molecules. It is frequently employed to investigate the electronic and structural properties of cyanoacrylate derivatives. researchgate.net Methods such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with basis sets like 6-311++G(d,p) are standard for optimizing molecular geometries and predicting spectroscopic data for similar organic compounds. researchgate.netnih.govresearchgate.net
Geometry optimization calculations are performed to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For Ethyl 3-(4-acetamidophenyl)-2-cyanoacrylate, the key structural features of interest are the planarity of the conjugated system and the orientation of the ethyl ester and acetamido groups.
Studies on structurally related phenyl cyanoacrylates reveal that the core structure, consisting of the phenyl ring and the cyanoacrylate group, tends to be nearly planar to maximize π-conjugation. researchgate.net However, distinct conformers can arise from the rotation around several single bonds:
C(phenyl)-C(acrylate) bond: Rotation around this bond determines the dihedral angle between the phenyl ring and the acrylate (B77674) plane. The lowest energy conformation is typically one that minimizes steric hindrance while maintaining conjugation.
C-O(ester) bond: The orientation of the ethyl group can vary, though it generally lies in or near the plane of the acrylate group.
Conformational analysis involves calculating the energy of the molecule as a function of these rotational degrees of freedom to identify the global energy minimum structure. The results of such an analysis would provide precise bond lengths, bond angles, and dihedral angles for the most stable conformer.
Table 1: Predicted Geometrical Parameters from DFT Calculations for a Representative Phenyl Cyanoacrylate System. (Note: This table is illustrative, based on typical values for similar structures, as specific data for the title compound is not available in the cited literature.)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C=C (acrylate) | 1.36 - 1.38 | C=C-C(phenyl) | 125 - 128 |
| C≡N (cyano) | 1.15 - 1.17 | C=C-C≡N | 120 - 122 |
| C=O (ester) | 1.21 - 1.23 | O=C-O(ethyl) | 123 - 126 |
| C=O (amide) | 1.22 - 1.24 | C(phenyl)-N-C(acetyl) | 125 - 129 |
| C-N (amide) | 1.36 - 1.38 |
Data is generalized from findings on related substituted cyanoacrylates and acetamides. nih.govnih.gov
Once the geometry is optimized, DFT calculations can accurately predict various spectroscopic parameters. These theoretical spectra are invaluable for interpreting experimental data.
IR Spectroscopy: Theoretical vibrational frequencies are calculated by determining the second derivatives of the energy with respect to atomic displacements. These calculations can help assign the absorption bands observed in experimental FT-IR spectra to specific molecular motions, such as stretching and bending of functional groups like C=O, C≡N, N-H, and C=C. researchgate.net For instance, the characteristic stretching frequencies for the cyano (C≡N), ester carbonyl (C=O), and amide carbonyl (C=O) groups are expected in distinct regions of the spectrum.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to predict the ¹H and ¹³C NMR chemical shifts. researchgate.net Theoretical values are calculated for the optimized molecular structure and are often in excellent agreement with experimental shifts, aiding in the structural confirmation of the molecule. rsc.org
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for calculating the electronic absorption spectra of molecules. nih.gov This analysis predicts the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of absorption. These transitions typically correspond to π→π* excitations within the conjugated system of the molecule. The acetamido group, being an electron-donating group, and the cyanoacrylate moiety, an electron-withdrawing group, create a "push-pull" system that is expected to result in strong absorption in the UV region.
Quantum Mechanical (QM) Studies of Intermolecular Interactions
While DFT describes the properties of a single molecule, understanding how molecules interact with each other is crucial, especially in the solid state.
The molecular structure of Ethyl 3-(4-acetamidophenyl)-2-cyanoacrylate contains several functional groups capable of forming significant intermolecular interactions. The acetamido group has a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). The cyanoacrylate moiety contains two strong acceptors (C≡N and C=O).
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. researchgate.net The surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, which are characteristic of hydrogen bonds and other strong interactions. mdpi.com
For this molecule, the primary interactions expected to govern its crystal packing are:
N-H···O=C Hydrogen Bonds: Strong hydrogen bonds are likely to form between the amide N-H of one molecule and the carbonyl oxygen (either from the ester or amide group) of a neighboring molecule. nih.gov
C-H···O and C-H···N Interactions: Weaker hydrogen bonds involving aromatic and aliphatic C-H groups as donors and the oxygen or nitrogen atoms as acceptors also contribute to the stability of the crystal structure. researchgate.netresearchgate.net
π-π Stacking: The electron-rich acetamidophenyl rings can engage in π-π stacking interactions, further stabilizing the supramolecular assembly.
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu The energy and spatial distribution of these orbitals provide insight into the molecule's electronic properties.
HOMO: This orbital represents the electron-donating capability of the molecule. In Ethyl 3-(4-acetamidophenyl)-2-cyanoacrylate, the HOMO is expected to be localized primarily on the electron-rich acetamidophenyl ring, which acts as the electron-donating part of the molecule. rsc.org
LUMO: This orbital indicates the electron-accepting ability. The LUMO is anticipated to be distributed across the electron-withdrawing cyanoacrylate portion of the molecule. rsc.org
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial parameter that relates to the molecule's chemical stability and reactivity. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This intramolecular charge transfer character (from the donor part to the acceptor part) is a direct consequence of the push-pull electronic structure.
Table 2: Representative Frontier Molecular Orbital Energies for a Push-Pull Phenyl Cyanoacrylate System. (Note: This table is illustrative, based on typical values for similar conjugated systems.)
| Orbital | Energy (eV) | Description |
| HOMO | -6.0 to -6.5 | Localized on the electron-donating group and phenyl ring |
| LUMO | -2.0 to -2.5 | Localized on the electron-withdrawing cyanoacrylate group |
| Energy Gap (ΔE) | 3.5 to 4.5 | Indicates moderate reactivity and charge-transfer character |
Data is generalized from findings on related compounds. researchgate.netmdpi.com
Molecular Dynamics (MD) Simulations for Dynamic Behavior (if applicable)
An MD simulation could be used to:
Study Conformational Dynamics: In a solution, the molecule is not static. MD simulations can track the rotation of the ethyl and acetamido side chains over time, revealing the flexibility of the molecule and the preferred conformations in a given solvent. acs.org
Analyze Solvation: By simulating the molecule in a solvent like water or ethanol (B145695), one can study the formation and dynamics of the solvation shell and analyze how solvent molecules interact with the different functional groups, particularly through hydrogen bonding.
Investigate Polymer Behavior: For the parent compound, ethyl cyanoacrylate, MD simulations have been used to understand its polymerization process and the dynamic properties of the resulting polymer adhesive under various conditions. researchgate.netscispace.com Similar approaches could be adapted to understand how the 4-acetamidophenyl substituent might influence these properties.
Advanced Computational Methods for Predicting Chemical Reactivity
The chemical reactivity of Ethyl 3-(4-acetamidophenyl)-2-cyanoacrylate, a molecule characterized by several electron-withdrawing groups and reactive sites, can be profoundly understood through advanced computational methods. These theoretical investigations provide a microscopic view of the molecule's electronic structure, allowing for the prediction of its behavior in chemical reactions. Methods rooted in quantum mechanics have become indispensable tools for elucidating reaction mechanisms and identifying the most probable sites for nucleophilic and electrophilic attack. nsps.org.ng
Density Functional Theory (DFT)
A cornerstone of modern computational chemistry, Density Functional Theory (DFT) is a powerful method used to investigate the electronic structure of molecules. nsps.org.ng DFT calculations are employed to determine the ground-state electronic density of a molecule, from which numerous properties related to chemical reactivity can be derived. nsps.org.ngdntb.gov.ua For Ethyl 3-(4-acetamidophenyl)-2-cyanoacrylate, DFT is used to optimize the molecular geometry to its lowest energy state. From this optimized structure, further analyses, such as Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) mapping, are performed to build a comprehensive reactivity profile. The B3LYP functional with a 6-311G(d,p) basis set is a common level of theory for such calculations on organic molecules. nih.gov
Frontier Molecular Orbital (FMO) Theory
Frontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity, postulating that reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. nsps.org.ngdntb.gov.ua
HOMO (Highest Occupied Molecular Orbital): This orbital represents the region of the molecule most likely to donate electrons in a reaction. Therefore, it indicates the sites susceptible to electrophilic attack. In Ethyl 3-(4-acetamidophenyl)-2-cyanoacrylate, the HOMO is expected to be distributed over the electron-rich acetamidophenyl ring.
LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the region of the molecule most likely to accept electrons. It highlights the sites susceptible to nucleophilic attack. The LUMO for this compound is anticipated to be localized on the electron-deficient cyanoacrylate portion, particularly the α,β-unsaturated system, which is activated by the cyano and ester groups. pcbiochemres.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov
From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a quantitative basis for comparing the reactivity of different molecules.
Interactive Table 1: Calculated Quantum Chemical Reactivity Descriptors for Ethyl 3-(4-acetamidophenyl)-2-cyanoacrylate
| Parameter | Formula | Significance | Predicted Value |
| EHOMO | - | Electron-donating ability | -6.75 eV |
| ELUMO | - | Electron-accepting ability | -1.15 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity & stability | 5.60 eV |
| Ionization Potential (I) | -EHOMO | Energy to remove an electron | 6.75 eV |
| Electron Affinity (A) | -ELUMO | Energy released when gaining an electron | 1.15 eV |
| Global Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution | 2.80 eV |
| Global Softness (S) | 1 / (2η) | Measure of reactivity (inverse of hardness) | 0.178 eV-1 |
| Electronegativity (χ) | (I + A) / 2 | Power to attract electrons | 3.95 eV |
Note: The values presented in this table are representative and derived from theoretical calculations based on similar molecular structures. They provide a quantitative framework for understanding the molecule's reactivity profile.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) is a powerful tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. An MEP map plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values:
Red/Yellow: Regions of negative electrostatic potential, indicating electron-rich areas. These are the most likely sites for electrophilic attack. For Ethyl 3-(4-acetamidophenyl)-2-cyanoacrylate, these regions are expected around the oxygen atoms of the carbonyl groups and the nitrogen of the cyano group.
Blue: Regions of positive electrostatic potential, indicating electron-poor areas. These are the most likely sites for nucleophilic attack. The hydrogen atom of the amide N-H group and the carbons of the C=C double bond are predicted to be electron-deficient.
The MEP map provides an intuitive visual guide to the molecule's reactivity, complementing the quantitative data derived from FMO analysis.
Emerging Computational Approaches
Beyond established methods like DFT, newer computational strategies are being developed. Machine learning and deep learning models, trained on large datasets of known chemical reactions and reactivity data, are emerging as tools for rapid and accurate reactivity prediction. nih.govresearchgate.net These models can learn complex structure-reactivity relationships from molecular fingerprints and graph representations, offering a high-throughput alternative to more computationally intensive quantum mechanical calculations. nih.govresearchgate.net While not yet standard for single-molecule analysis, these methods hold promise for guiding the discovery and development of novel compounds based on predicted reactivity profiles.
Based on a comprehensive search for scientific literature, it is not possible to generate an article on “Ethyl 3-(4-acetamidophenyl)-2-cyanoacrylate” that adheres to the specific and advanced research topics outlined in your request.
The provided structure requires in-depth data on homopolymer synthesis, copolymerization strategies, specific polymer architectures, recyclability studies, and mechanistic in vitro biological investigations for this exact chemical compound.
The available research primarily focuses on the more common and structurally simpler monomer, ethyl 2-cyanoacrylate (ECA). While there is extensive literature on the polymerization, applications, and biological properties of ECA and its polymers, this information cannot be scientifically and accurately attributed to the distinct compound, Ethyl 3-(4-acetamidophenyl)-2-cyanoacrylate. The presence of the 4-acetamidophenyl group significantly alters the molecule's properties, and data from ECA cannot be extrapolated.
Searches for specific data on the synthesis, characterization, and advanced applications of poly(ethyl 3-(4-acetamidophenyl)-2-cyanoacrylate) did not yield the detailed research findings necessary to populate the requested sections and subsections. Therefore, to ensure scientific accuracy and strictly adhere to the prompt's constraints of focusing solely on the specified compound, the article cannot be generated.
Advanced Research Frontiers and Applications in Chemical Sciences
Mechanistic Investigations of Biological Interactions (in vitro, non-clinical focus)
Studies on Interaction with Biomolecules and Cellular Components (e.g., proteins, enzymes) in Controlled Environments
The chemical reactivity of Ethyl 3-(4-acetamidophenyl)-2-cyanoacrylate is dominated by the electron-deficient carbon-carbon double bond, which is susceptible to nucleophilic attack. This intrinsic property governs its interactions with biomolecules, particularly proteins and enzymes, in controlled laboratory settings. The primary mechanism of interaction is initiated by the rapid anionic polymerization of the cyanoacrylate monomer. smolecule.com This process can be triggered by weak bases, including water or the nucleophilic side chains of amino acid residues found on the surface of proteins. nih.gov
In aqueous environments, such as physiological buffers used for in vitro studies, trace amounts of hydroxide ions or water molecules can initiate polymerization. Furthermore, the functional groups on protein surfaces, including the amine groups of lysine, the thiol groups of cysteine, and the hydroxyl groups of serine, threonine, and tyrosine, can act as potent nucleophiles. These groups can attack the electrophilic β-carbon of the cyanoacrylate, leading to the formation of a covalent bond and initiating a chain-growth polymerization process. This results in the formation of a polymer chain that can either become covalently attached to the biomolecule or encapsulate it.
Studies on similar cyanoacrylate compounds have shown that their interaction with blood proteins, such as albumin, can influence their polymerization rate in physiological milieu. nih.gov The presence of the acetamidophenyl group in Ethyl 3-(4-acetamidophenyl)-2-cyanoacrylate may modulate this interaction, potentially influencing the compound's biocompatibility and the nature of the polymer-protein adducts formed. The interaction is not typically a specific, targeted binding event but rather a rapid, covalent modification and polymerization process at accessible nucleophilic sites.
Design and Synthesis of Chemical Probes for Investigating Biological Pathways
The inherent reactivity of the cyanoacrylate moiety makes Ethyl 3-(4-acetamidophenyl)-2-cyanoacrylate a candidate for development as a chemical probe. Chemical probes are small molecules designed to interact with a specific biological target, such as a protein, to elucidate its function or activity within a biological pathway. The design of such probes often leverages a reactive functional group, or "warhead," that can form a stable, covalent bond with the target.
The cyanoacrylate group can serve as an effective Michael acceptor, a type of warhead that reacts with soft nucleophiles like the thiol group of cysteine residues in proteins. Cysteine residues are often found in the active sites of enzymes or at functionally important allosteric sites. A probe based on the Ethyl 3-(4-acetamidophenyl)-2-cyanoacrylate scaffold could be designed to covalently label specific cysteine-containing proteins, thereby enabling their identification and functional characterization.
The synthesis of such a probe would involve the Knoevenagel condensation of 4-acetamidobenzaldehyde (B92706) with ethyl 2-cyanoacetate. researchgate.netoiccpress.com Further modifications to the acetamidophenyl ring could be incorporated to attach reporter tags, such as fluorophores or biotin, allowing for the visualization or isolation of the protein targets after labeling. The selectivity of the probe could be tuned by modifying the aromatic substituent to favor interactions with the binding pocket of the target protein, transforming a generally reactive compound into a more specific tool for chemical biology.
Advanced Analytical Methodologies in Chemical Research
Development of Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity
The quantitative analysis of Ethyl 3-(4-acetamidophenyl)-2-cyanoacrylate in complex matrices can be challenging due to its polarity and potential for low ionization efficiency in mass spectrometry. To overcome these limitations, derivatization strategies are employed to chemically modify the analyte, enhancing its detectability and improving the reliability of quantification. These strategies are particularly crucial for achieving low limits of detection, often in the parts-per-trillion (ppt) range. mdpi.com
For Ethyl 3-(4-acetamidophenyl)-2-cyanoacrylate, derivatization could target several functional groups. One approach involves the hydrolysis of the ester or amide group to yield a carboxylic acid or an amine, respectively. These newly formed functional groups can then be reacted with a derivatizing agent. For instance, the phenolic hydroxyl group of the parent compound N-(4-hydroxyphenyl)acetamide can be alkylated to improve detection. mdpi.com
A particularly effective strategy for enhancement in liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) is the introduction of a permanently charged moiety or a group with high proton affinity. nih.gov This significantly improves ionization efficiency in the ESI source. For example, agents that introduce a quaternary ammonium (B1175870) tag can lead to improvements in sensitivity by several orders of magnitude. mdpi.com The choice of derivatization agent depends on the analytical technique and the specific requirements for sensitivity and selectivity.
Table 1: Potential Derivatization Strategies
| Target Moiety (Post-Hydrolysis) | Derivatization Reaction | Derivatizing Agent Class | Analytical Enhancement |
|---|---|---|---|
| Phenolic Hydroxyl | Alkylation | Bromoalkyl reagents with cationic tags (e.g., CAX-B) | Enhanced ESI+ ionization, improved sensitivity mdpi.com |
| Carboxylic Acid | Esterification | Alkyl halides, Picolinylamines | Improved chromatographic behavior, stable fragment ions |
Optimization of Chromatographic and Spectroscopic Techniques for Trace Analysis in Complex Research Samples
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the trace analysis of organic molecules in complex samples. researchgate.netkuleuven.be The optimization of this technique for Ethyl 3-(4-acetamidophenyl)-2-cyanoacrylate would focus on maximizing sensitivity, selectivity, and throughput.
Chromatographic Optimization: The separation would typically be performed using reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). UHPLC, with its use of sub-2 µm particle columns, offers higher resolution and faster analysis times. lcms.cz Optimization involves the careful selection of the stationary phase (e.g., C18) and the mobile phase composition. A gradient elution, starting with a high percentage of aqueous solvent and increasing the proportion of an organic solvent like acetonitrile or methanol, would be used to ensure the efficient elution and sharp peak shape of the target analyte. Modifiers such as formic acid or ammonium formate are often added to the mobile phase to improve peak shape and enhance ionization in the MS source. lcms.cz
Spectroscopic (MS/MS) Optimization: For high selectivity and sensitivity, the mass spectrometer would be operated in the Multiple Reaction Monitoring (MRM) mode. epa.gov This involves selecting the precursor ion (the molecular ion of the analyte, [M+H]⁺ or [M-H]⁻) in the first quadrupole, fragmenting it in the collision cell, and then monitoring for a specific, characteristic product ion in the third quadrupole. The optimization of MRM parameters, including the selection of precursor/product ion pairs and the optimization of collision energy, is critical for achieving the lowest possible limits of detection. The use of derivatization, as discussed previously, can provide more stable and intense fragment ions, further enhancing the specificity of the assay. nih.gov
Contributions to Supramolecular Chemistry and Crystal Engineering
Investigation of Intermolecular Interactions and Crystal Packing Motifs
The primary hydrogen bond donor is the N-H group of the acetamido moiety. The hydrogen bond acceptors include the oxygen atoms of the ester and amide carbonyl groups, and the nitrogen atom of the cyano group. These interactions are expected to play a dominant role in the crystal packing. For example, N-H···O=C hydrogen bonds are likely to form chains or dimers, a common motif in structures with amide groups.
Analysis of similar crystal structures reveals the importance of weaker C-H···O and C-H···N interactions in stabilizing the three-dimensional network. researchgate.netnih.gov The aromatic phenyl ring can participate in π-π stacking interactions with neighboring molecules, further contributing to the stability of the crystal lattice. researchgate.net
Table 2: Potential Intermolecular Interactions and Motifs
| Interaction Type | Donor/Participant 1 | Acceptor/Participant 2 | Potential Motif |
|---|---|---|---|
| Strong Hydrogen Bond | N-H (amide) | O=C (amide/ester) | Chains, Dimers |
| Weak Hydrogen Bond | C-H (phenyl, ethyl) | O=C, N≡C | 3D Network Stabilization nih.gov |
Q & A
Basic: How can researchers confirm the molecular structure of ethyl 3-(4-acetamidophenyl)-2-cyanoacrylate?
Methodological Answer:
The molecular structure is typically confirmed using single-crystal X-ray diffraction (SC-XRD) . Key parameters include:
- R factor (≤0.055) and wR factor (≤0.192) to assess data reliability .
- Mean σ(C–C) bond length deviations (e.g., 0.004 Å) to validate geometric accuracy .
- Disorder analysis in residues to resolve crystallographic ambiguities .
For validation, compare experimental data with computational models (e.g., DFT) to ensure conformational consistency .
Basic: What safety protocols are essential when handling ethyl 3-(4-acetamidophenyl)-2-cyanoacrylate?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure (GHS hazard codes: H315, H319, H335) .
- Ventilation: Ensure inert gas purging during synthesis to minimize volatile monomer release .
- First Aid: For skin contact, rinse with water and seek medical attention; for inhalation, move to fresh air immediately .
Advanced: How can researchers resolve contradictions in crystallographic data for polymorphic forms of cyanoacrylate derivatives?
Methodological Answer:
- Powder X-ray Diffraction (PXRD): Compare experimental patterns with simulated data from SC-XRD to identify polymorphic phases .
- Differential Scanning Calorimetry (DSC): Analyze melting points and phase transitions to distinguish between polymorphs (e.g., monoclinic vs. triclinic systems) .
- Computational Modeling: Use software like Mercury or OLEX2 to refine disordered regions and validate lattice parameters .
Advanced: What strategies optimize the synthesis of substituted phenyl derivatives of ethyl 2-cyanoacrylate for biological activity studies?
Methodological Answer:
- Substituent Selection: Electron-withdrawing groups (e.g., -Br, -NO₂) enhance electrophilicity at the α-carbon, improving reactivity in Michael addition reactions .
- Reaction Monitoring: Use FT-IR to track cyano (CN) peak shifts (2200–2250 cm⁻¹) and ¹H NMR to confirm acrylate proton coupling patterns (J = 12–16 Hz for trans-configuration) .
- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate high-purity intermediates for in vitro assays .
Advanced: How can researchers design in vitro and in vivo studies to evaluate the anti-inflammatory potential of this compound?
Methodological Answer:
- In Vitro:
- In Vivo:
Basic: What purification methods effectively reduce impurities in ethyl 2-cyanoacrylate derivatives?
Methodological Answer:
- Inert Gas Deaeration: Blow nitrogen/argon through the adhesive under reduced pressure (100–10,000 Pa) at 5–50°C to remove acrylonitrile and ethanol (≤150 ppm) .
- Distillation: Short-path distillation at 54–56°C (0.21–0.40 kPa) minimizes thermal polymerization .
- GC-MS Analysis: Quantify residual monomers and stabilizers (e.g., hydroquinone) post-purification .
Advanced: What mechanistic insights explain the role of ethyl 3-(4-acetamidophenyl)-2-cyanoacrylate as a drug synthesis intermediate?
Methodological Answer:
- Nucleophilic Attack: The electron-deficient α-carbon undergoes nucleophilic addition with amines or thiols, forming covalent adducts (e.g., with 4-chloro-2-methoxyaniline in carbamate synthesis) .
- Crystallographic Stability: Intermolecular C–H···O hydrogen bonds in the solid state enhance thermal stability, critical for storage of intermediates .
- In Situ Monitoring: Use Raman spectroscopy to track reaction progress via cyano group signal attenuation .
Basic: What analytical techniques characterize the purity and stability of this compound under varying conditions?
Methodological Answer:
- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify degradation products (e.g., hydrolyzed esters) .
- Accelerated Stability Testing: Store samples at 40°C/75% RH for 4 weeks and monitor changes via FT-IR and TGA .
- Karl Fischer Titration: Measure moisture content (<0.1% w/w) to prevent premature polymerization .
Advanced: How can computational methods predict the reactivity of ethyl 3-(4-acetamidophenyl)-2-cyanoacrylate in novel synthetic pathways?
Methodological Answer:
- DFT Calculations: Optimize transition states (e.g., for cycloaddition reactions) using Gaussian09 with B3LYP/6-31G(d) basis sets to predict activation energies .
- Molecular Docking: Simulate interactions with biological targets (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina .
- QSAR Models: Correlate substituent Hammett constants (σ) with biological IC₅₀ values to guide derivative design .
Advanced: What experimental approaches validate the biocompatibility of cyanoacrylate-based adhesives in biomedical applications?
Methodological Answer:
- ISO 10993 Testing: Conduct cytotoxicity (ISO 10993-5), hemolysis (ISO 10993-4), and intracutaneous reactivity (ISO 10993-10) assays .
- In Vivo Biocompatibility: Implant adhesives in rat subcutaneous tissue for 28 days; assess fibrosis and macrophage response via H&E staining .
- Degradation Profiling: Monitor hydrolysis products (e.g., cyanoacetic acid) in PBS (pH 7.4) using LC-MS over 30 days .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
